molecular formula C13H16BClO4 B7954083 2-Carboxy-3-chlorophenylboronic acid pinacol ester

2-Carboxy-3-chlorophenylboronic acid pinacol ester

Cat. No.: B7954083
M. Wt: 282.53 g/mol
InChI Key: MMWGQZVLNNEUEW-UHFFFAOYSA-N
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Description

2-Carboxy-3-chlorophenylboronic acid pinacol ester is an organoboron compound with the molecular formula C13H16BClO4. It is a derivative of phenylboronic acid, where the boronic acid group is esterified with pinacol. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboxy-3-chlorophenylboronic acid pinacol ester typically involves the esterification of 2-Carboxy-3-chlorophenylboronic acid with pinacol. The reaction is usually carried out in the presence of a dehydrating agent such as toluene, under reflux conditions. The reaction mixture is then purified by column chromatography to isolate the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-Carboxy-3-chlorophenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.

    Oxidation: The boronic ester can be oxidized to the corresponding boronic acid or further to boronic anhydride.

    Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

    Oxidation: Boronic acids or boronic anhydrides.

    Substitution: Substituted phenylboronic esters.

Scientific Research Applications

2-Carboxy-3-chlorophenylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug delivery systems and diagnostic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The primary mechanism of action for 2-Carboxy-3-chlorophenylboronic acid pinacol ester is its participation in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets are typically aryl or vinyl halides, and the pathways involved include oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 2-Chlorophenylboronic acid pinacol ester
  • 3-Carboxyphenylboronic acid pinacol ester

Uniqueness

2-Carboxy-3-chlorophenylboronic acid pinacol ester is unique due to the presence of both a carboxylic acid group and a chlorine atom on the phenyl ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClO4/c1-12(2)13(3,4)19-14(18-12)8-6-5-7-9(15)10(8)11(16)17/h5-7H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWGQZVLNNEUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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